Xaliproden

Catalog No.
S547283
CAS No.
135354-02-8
M.F
C24H22F3N
M. Wt
381.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Xaliproden

CAS Number

135354-02-8

Product Name

Xaliproden

IUPAC Name

1-(2-naphthalen-2-ylethyl)-4-[3-(trifluoromethyl)phenyl]-3,6-dihydro-2H-pyridine

Molecular Formula

C24H22F3N

Molecular Weight

381.4 g/mol

InChI

InChI=1S/C24H22F3N/c25-24(26,27)23-7-3-6-22(17-23)20-11-14-28(15-12-20)13-10-18-8-9-19-4-1-2-5-21(19)16-18/h1-9,11,16-17H,10,12-15H2

InChI Key

WJJYZXPHLSLMGE-UHFFFAOYSA-N

SMILES

C1CN(CC=C1C2=CC(=CC=C2)C(F)(F)F)CCC3=CC4=CC=CC=C4C=C3

Solubility

Soluble in DMSO

Synonyms

1-(2-(naphth-2-yl)ethyl)-4-(3-trifluoromethylphenyl)-1,2,5,6-tetrahydropyridine hydrochloride, 1-(2-(naphth-2-yl)ethyl)-4-(trifluoromethylphenyl)-1,2,5,6-tetrahydropyridine hydrochloride, SR 57746A, SR-57746A, SR57746A, xaliproden, xaliproden hydrochloride

Canonical SMILES

C1CN(CC=C1C2=CC(=CC=C2)C(F)(F)F)CCC3=CC4=CC=CC=C4C=C3

Description

The exact mass of the compound Xaliproden is 381.1704 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Supplementary Records. It belongs to the ontological category of tertiary amino compound in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

6.2

Exact Mass

381.1704

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

V8QL94KNQO

Drug Indication

Investigated for use/treatment in amyotrophic lateral sclerosis (ALS) and alzheimer's disease.

MeSH Pharmacological Classification

Serotonin 5-HT1 Receptor Agonists

ATC Code

N - Nervous system
N07 - Other nervous system drugs
N07X - Other nervous system drugs
N07XX - Other nervous system drugs
N07XX03 - Xaliproden

Mechanism of Action

Xaliproden is an orally-active, synthetic, non-peptidic 5-hydroxytryptamine (5-HT) 1A receptor agonist with neurotrophic and neuroprotective activities. Although its mechanism of action is not fully understood, xaliproden appears to either mimic the effects of neurotrophins or stimulate their synthesis, thereby stimulating neuronal cell differentiation and proliferation and inhibiting neuronal cell death. The neuroprotective effect of this agent involves the activation of MAP kinase pathways via stimulation of the 5-HT1A receptor.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Serotonin
HTR1A [HSA:3350] [KO:K04153]

Other CAS

135354-02-8

Wikipedia

Xaliproden

Dates

Modify: 2023-07-15
1: Ng L, Khan F, Young CA, Galea M. Symptomatic treatments for amyotrophic lateral sclerosis/motor neuron disease. Cochrane Database Syst Rev. 2017 Jan 10;1:CD011776. doi: 10.1002/14651858.CD011776.pub2. Review. PubMed PMID: 28072907.
2: Andoh T, Sakamoto A, Kuraishi Y. 5-HT1A receptor agonists, xaliproden and tandospirone, inhibit the increase in the number of cutaneous mast cells involved in the exacerbation of mechanical allodynia in oxaliplatin-treated mice. J Pharmacol Sci. 2016 Aug;131(4):284-7. doi: 10.1016/j.jphs.2016.07.008. Epub 2016 Aug 4. PubMed PMID: 27562704.
3: Ahmed CM, Biswal MR, Li H, Han P, Ildefonso CJ, Lewin AS. Repurposing an orally available drug for the treatment of geographic atrophy. Mol Vis. 2016 Apr 2;22:294-310. eCollection 2016. PubMed PMID: 27110092; PubMed Central PMCID: PMC4818958.
4: Avan A, Postma TJ, Ceresa C, Avan A, Cavaletti G, Giovannetti E, Peters GJ. Platinum-induced neurotoxicity and preventive strategies: past, present, and future. Oncologist. 2015 Apr;20(4):411-32. doi: 10.1634/theoncologist.2014-0044. Epub 2015 Mar 12. Review. PubMed PMID: 25765877; PubMed Central PMCID: PMC4391771.
5: Andoh T, Sakamoto A, Kuraishi Y. Effects of xaliproden, a 5-HT₁A agonist, on mechanical allodynia caused by chemotherapeutic agents in mice. Eur J Pharmacol. 2013 Dec 5;721(1-3):231-6. doi: 10.1016/j.ejphar.2013.09.030. Epub 2013 Sep 23. PubMed PMID: 24070812.
6: Boerma M, Wang J, Sridharan V, Herbert JM, Hauer-Jensen M. Pharmacological induction of transforming growth factor-beta1 in rat models enhances radiation injury in the intestine and the heart. PLoS One. 2013 Jul 25;8(7):e70479. doi: 10.1371/journal.pone.0070479. Print 2013. PubMed PMID: 23936211; PubMed Central PMCID: PMC3723823.
7: Baldinger R, Katzberg HD, Weber M. Treatment for cramps in amyotrophic lateral sclerosis/motor neuron disease. Cochrane Database Syst Rev. 2012 Apr 18;(4):CD004157. doi: 10.1002/14651858.CD004157.pub2. Review. PubMed PMID: 22513921.
8: Sanjak M, Salachas F, Frija-Orvoen E, Theys P, Hutchinson D, Verheijde J, Pianta T, Stewart H, Brooks BR, Meininger V, Douillet P; Xaliproden [SR57746A] ALS International Study Group. Quality control of vital capacity as a primary outcome measure during phase III therapeutic clinical trial in amyotrophic lateral sclerosis. Amyotroph Lateral Scler. 2010 Aug;11(4):383-8. doi: 10.3109/17482960903486083. PubMed PMID: 20192884.
9: Porzner M, Müller T, Seufferlein T. SR 57746A/xaliproden, a non-peptide neurotrophic compound: prospects and constraints for the treatment of nervous system diseases. Expert Opin Investig Drugs. 2009 Nov;18(11):1765-72. doi: 10.1517/13543780903329089. Review. PubMed PMID: 19814656.
10: Sabbagh MN. Drug development for Alzheimer's disease: where are we now and where are we headed? Am J Geriatr Pharmacother. 2009 Jun;7(3):167-85. doi: 10.1016/j.amjopharm.2009.06.003. Review. PubMed PMID: 19616185; PubMed Central PMCID: PMC2948028.
11: Martel JC, Assié MB, Bardin L, Depoortère R, Cussac D, Newman-Tancredi A. 5-HT1A receptors are involved in the effects of xaliproden on G-protein activation, neurotransmitter release and nociception. Br J Pharmacol. 2009 Sep;158(1):232-42. doi: 10.1111/j.1476-5381.2009.00249.x. Epub 2009 Jun 5. PubMed PMID: 19508400; PubMed Central PMCID: PMC2795245.
12: Gordon PH, Corcia P, Lacomblez L, Pochigaeva K, Abitbol JL, Cudkowicz M, Leigh PN, Meininger V. Defining survival as an outcome measure in amyotrophic lateral sclerosis. Arch Neurol. 2009 Jun;66(6):758-61. doi: 10.1001/archneurol.2009.1. PubMed PMID: 19506136.
13: Douillet P, Orgogozo JM. What we have learned from the Xaliproden Sanofi-aventis trials. J Nutr Health Aging. 2009 Apr;13(4):365-6. PubMed PMID: 19300882.
14: Chang CW, Poteet E, Schetz JA, Gümüş ZH, Weinstein H. Towards a quantitative representation of the cell signaling mechanisms of hallucinogens: measurement and mathematical modeling of 5-HT1A and 5-HT2A receptor-mediated ERK1/2 activation. Neuropharmacology. 2009;56 Suppl 1:213-25. doi: 10.1016/j.neuropharm.2008.07.049. Epub 2008 Aug 13. PubMed PMID: 18762202; PubMed Central PMCID: PMC2635340.
15: Wolf S, Barton D, Kottschade L, Grothey A, Loprinzi C. Chemotherapy-induced peripheral neuropathy: prevention and treatment strategies. Eur J Cancer. 2008 Jul;44(11):1507-15. doi: 10.1016/j.ejca.2008.04.018. Epub 2008 Jun 18. Review. PubMed PMID: 18571399.
16: Wilkes G. Peripheral neuropathy related to chemotherapy. Semin Oncol Nurs. 2007 Aug;23(3):162-73. Review. PubMed PMID: 17693343.
17: Bayes M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2006 Nov;28(9):657-78. PubMed PMID: 17200730.
18: Gibson TB, Ranganathan A, D'Orazio A; American Society of Clinical Oncology. Highlights From: the 2006 American Society of Clinical Oncology Gastrointestinal Cancers Symposium San Francisco, CA, January 2006. Clin Colorectal Cancer. 2006 Mar;5(6):398-402. PubMed PMID: 16635277.
19: Susman E. Xaliproden lessens oxaliplatin-mediated neuropathy. Lancet Oncol. 2006 Apr;7(4):288. PubMed PMID: 16598880.
20: Labie C, Canolle B, Chatelin S, Lafon C, Fournier J. Effects of paliroden (SR57667B) and xaliproden on adult brain neurogenesis. Curr Alzheimer Res. 2006 Feb;3(1):35-6. Review. PubMed PMID: 16472201.

Explore Compound Types